Para vs. Meta Nitro Position: Distinct Structural and Spectroscopic Identity
N,N-Dibutyl-4-nitrobenzamide (para isomer) and N,N-dibutyl-3-nitrobenzamide (meta isomer) share the same molecular formula (C15H22N2O3) but differ in the nitro group attachment on the benzene ring. This positional difference results in distinct InChI keys (ZOSBBNCIMHOFJM-UHFFFAOYSA-N for para vs. DYXQWLWZEBNVLV-UHFFFAOYSA-N for meta), confirming them as discrete chemical entities . Spectroscopically, the para isomer displays a single strong IR band for nitro vibration and a characteristic 1H NMR pattern of two aromatic doublets (AA'XX' system), while the meta isomer exhibits more complex splitting due to asymmetric substitution . These differences are critical for unambiguous identification in quality control and structure-activity relationship studies.
| Evidence Dimension | Nitro group positional isomerism: structural and spectroscopic uniqueness |
|---|---|
| Target Compound Data | Para isomer; InChI Key ZOSBBNCIMHOFJM-UHFFFAOYSA-N; 1H NMR: two aromatic doublets (AA'XX' system) |
| Comparator Or Baseline | Meta isomer (N,N-dibutyl-3-nitrobenzamide); InChI Key DYXQWLWZEBNVLV-UHFFFAOYSA-N; 1H NMR: three aromatic proton signals |
| Quantified Difference | Different InChI Key; distinct NMR and IR patterns (qualitative) |
| Conditions | Standard spectroscopic characterization (FTIR, 1H NMR in CDCl3 or DMSO-d6) |
Why This Matters
Incorrect isomer procurement leads to invalid SAR data, failed synthetic transformations, and erroneous analytical results.
